![molecular formula C31H28P2 B1280597 (2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene CAS No. 71042-55-2](/img/structure/B1280597.png)
(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene
Overview
Description
(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene, commonly referred to as BDPB, is an organophosphorus compound that has a variety of applications in organic synthesis and materials science. BDPB is a chiral ligand, meaning it has two enantiomers, and is used in asymmetric synthesis to produce optically active compounds. It has also been used in the synthesis of polymers, and has potential applications in the fields of catalysis and electrochemistry.
Scientific Research Applications
Ligand-Mediated Processes in Palladium Chemistry
(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene plays a crucial role in palladium chemistry as a ligand. It promotes direct alkyl-alkyl and indirect alkyl-halide reductive elimination reactions, which is significant in the field of catalysis and organic synthesis (Tuxworth et al., 2012).
Enantioselective Synthesis
This compound has been utilized in the enantioselective synthesis of diphosphine ligands. Through asymmetric Diels-Alder reactions, both (+)- and (-)- forms of this compound are prepared, which is essential for creating enantiomerically pure ligands (Aw & Leung, 1994).
Molecular Scaffolding in Peptide Analogues
It serves as a reverse-turn molecular scaffold in norborneno bispeptides. This application is pivotal in the study of peptide structures and their self-assembling properties, offering insights into protein folding and molecular interactions (Ranganathan et al., 1998).
Synthesis of Norphos Ligands
This bicyclic compound is crucial in synthesizing various Norphos ligands, which are used in asymmetric catalysis, particularly in amino acid synthesis (Brunner et al., 2008).
Catalysis in Organic Chemistry
It is used in rhodium-catalyzed asymmetric hydrogenations as a chiral ligand, demonstrating its significance in enhancing the enantioselectivity of chemical reactions (Morimoto et al., 2004).
Material Science and Polymer Chemistry
In material science, this compound has been incorporated into polymers, significantly impacting their refractive index and surface properties, particularly when exposed to UV light. Such applications are crucial in developing advanced materials for optical and electronic devices (Griesser et al., 2009).
properties
IUPAC Name |
[(1S,2R,3R,4R)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28P2/c1-5-13-26(14-6-1)32(27-15-7-2-8-16-27)30-24-21-22-25(23-24)31(30)33(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-22,24-25,30-31H,23H2/t24-,25+,30-,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJHPMXMJUCLPA-RMDVPPNSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@H]([C@@H]2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135058 | |
Record name | 1,1′-[(1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diyl]bis[1,1-diphenylphosphine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801135058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5R,6R)-5,6-Bis(diphenylphosphino)bicyclo[2.2.1]hept-2-ene | |
CAS RN |
71042-55-2 | |
Record name | 1,1′-[(1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diyl]bis[1,1-diphenylphosphine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71042-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1′-[(1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diyl]bis[1,1-diphenylphosphine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801135058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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